molecular formula C11H14O4 B3148092 4-hydroxy-4-(4-methoxyphenyl)butanoic acid CAS No. 63639-61-2

4-hydroxy-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B3148092
CAS No.: 63639-61-2
M. Wt: 210.23 g/mol
InChI Key: SRVHFMOPFVVMSB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol It is a derivative of butanoic acid, featuring a hydroxy group and a methoxyphenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-hydroxy-4-(4-methoxyphenyl)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid (HBr) without phase transfer catalysis . The reaction is mild and efficient, resulting in the desired product through direct crystallization from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxy group can be reduced to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

    Oxidation: The major product is 4-oxo-4-(4-methoxyphenyl)butanoic acid.

    Reduction: The major product is 4-hydroxy-4-(4-hydroxyphenyl)butanoic acid.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

4-Hydroxy-4-(4-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

4-Hydroxy-4-(4-methoxyphenyl)butanoic acid can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVHFMOPFVVMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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